molecular formula C14H16N4Si B11849974 3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine CAS No. 219968-09-9

3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B11849974
CAS No.: 219968-09-9
M. Wt: 268.39 g/mol
InChI Key: CJSOGNWXOTWWIT-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that features a unique combination of pyridine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine typically involves the reaction of pyridine-2-carboxaldehyde with trimethylsilyl azide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as copper(I) iodide, and a base, such as triethylamine, to facilitate the formation of the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole-pyridine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of functionalized triazole-pyridine compounds .

Scientific Research Applications

3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and as a chemosensor. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Similar in structure but with an imidazole ring instead of a triazole ring.

    2,6-Bis(1,2,3-triazol-4-yl)pyridine: Contains two triazole rings and is used in coordination chemistry.

    Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a different ring structure.

Uniqueness

3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine is unique due to the presence of the trimethylsilyl group, which can be easily modified to create a wide range of derivatives. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

219968-09-9

Molecular Formula

C14H16N4Si

Molecular Weight

268.39 g/mol

IUPAC Name

trimethyl-(3-pyridin-2-yltriazolo[1,5-a]pyridin-7-yl)silane

InChI

InChI=1S/C14H16N4Si/c1-19(2,3)13-9-6-8-12-14(16-17-18(12)13)11-7-4-5-10-15-11/h4-10H,1-3H3

InChI Key

CJSOGNWXOTWWIT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC2=C(N=NN21)C3=CC=CC=N3

Origin of Product

United States

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